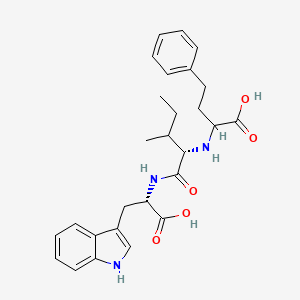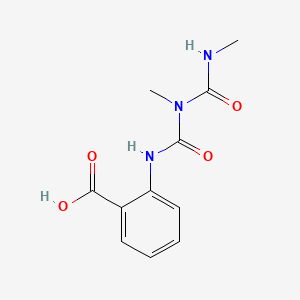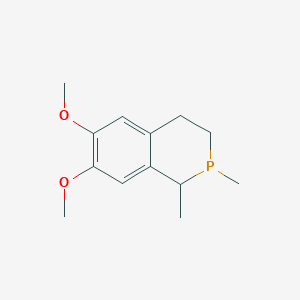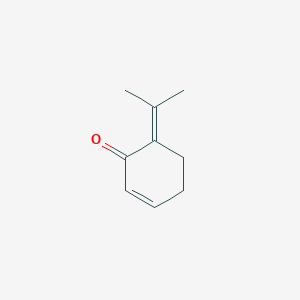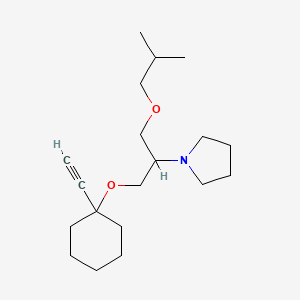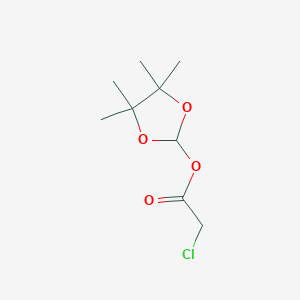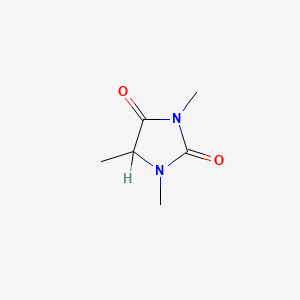
Tris(p-methylthiophenyl)phosphine sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(p-methylthiophenyl)phosphine sulfide is an organophosphorus compound that belongs to the class of phosphine sulfides. These compounds are pentavalent derivatives of organophosphines and are known for their stability towards oxidation. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(p-methylthiophenyl)phosphine sulfide typically involves the reaction of tris(p-methylthiophenyl)phosphine with elemental sulfur. The reaction is carried out in a suitable solvent, such as dichloromethane or toluene, under ambient conditions. The reaction proceeds rapidly, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Tris(p-methylthiophenyl)phosphine sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the parent phosphine.
Substitution: The thiophosphinyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Tris(p-methylthiophenyl)phosphine.
Substitution: Various substituted phosphine sulfides depending on the reagents used.
Scientific Research Applications
Tris(p-methylthiophenyl)phosphine sulfide has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Tris(p-methylthiophenyl)phosphine sulfide involves its interaction with molecular targets such as enzymes and receptors. The thiophosphinyl group plays a crucial role in these interactions, facilitating the formation of stable complexes with metal ions and other biomolecules. These interactions can modulate the activity of enzymes and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tris(2-methoxyphenyl)phosphine: Used as a ligand in catalysis and has similar applications in organic synthesis.
Tris(4-methoxyphenyl)phosphine: Employed in Suzuki reactions and other catalytic processes.
Tris(trimethylsilyl)phosphine: Known for its use in deoxygenation reactions and as a reducing agent.
Uniqueness
Tris(p-methylthiophenyl)phosphine sulfide is unique due to its stability towards oxidation and its ability to form stable complexes with metal ions. This makes it particularly useful in applications where oxidative stability is crucial, such as in catalysis and material science .
Properties
CAS No. |
74038-25-8 |
|---|---|
Molecular Formula |
C21H21PS4 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
bis(4-methylsulfanylphenyl)-(4-methylsulfinothioylphenyl)phosphane |
InChI |
InChI=1S/C21H21PS4/c1-24-19-10-4-16(5-11-19)22(17-6-12-20(25-2)13-7-17)18-8-14-21(15-9-18)26(3)23/h4-15H,1-3H3 |
InChI Key |
WZPYANBMTHWQIB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)P(C2=CC=C(C=C2)SC)C3=CC=C(C=C3)S(=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


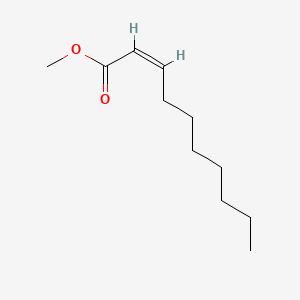

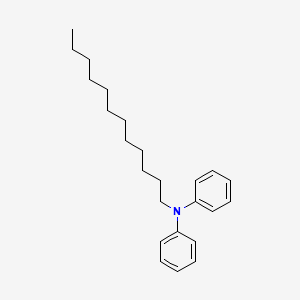
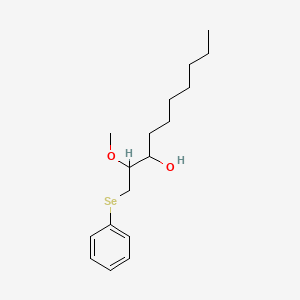
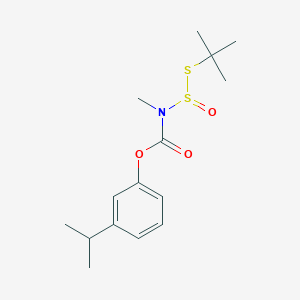
![1-[6-(1H-Indol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-one](/img/structure/B14437222.png)
